molecular formula C21H25N5O2S B12133845 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

Cat. No.: B12133845
M. Wt: 411.5 g/mol
InChI Key: MOTXCCYCBFANDY-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-amino group on the triazole ring, a 3-methoxyphenyl substituent at position 5, and a sulfanyl-linked acetamide moiety with a 4-butylphenyl group. The 3-methoxyphenyl group may enhance lipophilicity and receptor binding, while the 4-butylphenyl acetamide tail could influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-3-4-6-15-9-11-17(12-10-15)23-19(27)14-29-21-25-24-20(26(21)22)16-7-5-8-18(13-16)28-2/h5,7-13H,3-4,6,14,22H2,1-2H3,(H,23,27)

InChI Key

MOTXCCYCBFANDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(4-butylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), ethanol, methanol.

    Catalysts: Triethylamine, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and methoxyphenyl group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s analogs vary in substituents on the triazole ring and acetamide moiety, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties
Compound Name / ID (Reference) Triazole Substituents Acetamide Substituent Key Data (Yield, Melting Point, etc.)
Target Compound 4-amino, 5-(3-methoxyphenyl) N-(4-butylphenyl) Not reported in evidence
5f 4-methyl, 5-(3-methoxyphenyl) 2-(6,6-dimethylbicycloheptyl) Yield: 65.9%; Pale yellow liquid
6a (Iran. J. Pharm. Res. ) 4-allyl, 5-(pyridin-2-yl) N-(unsubstituted acetamide) Yield: 65%; Mp: 182–184°C
OLC15 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist (pharmacological activity)
Leader Compound 4-amino, 5-(2-pyridinyl) N-(3-methylphenyl) Anti-inflammatory activity 1.28× diclofenac
2-[[4-amino-5-(2-chlorophenyl)...acetamide 4-amino, 5-(2-chlorophenyl) N-(4-butylphenyl) Synonyms listed; no activity data

Key Observations :

  • Triazole Ring Modifications: The 3-methoxyphenyl group (target) vs. The 4-amino group (target, ) may enhance hydrogen bonding with enzymes, whereas allyl or methyl groups () might prioritize synthetic accessibility over activity.

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